![molecular formula C9H16N2O B6358695 1,4-Diaza-spiro[5.5]undecan-3-one CAS No. 1547757-91-4](/img/structure/B6358695.png)

1,4-Diaza-spiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

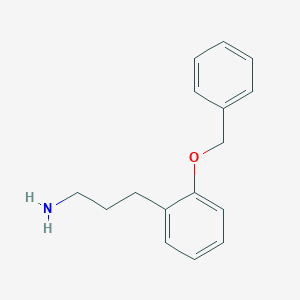

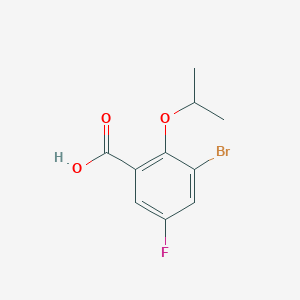

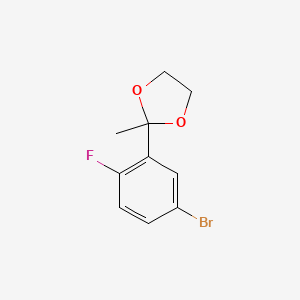

1,4-Diaza-spiro[5.5]undecan-3-one is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 g/mol . The IUPAC name for this compound is 1,4-diazaspiro[5.5]undecan-3-one .

Synthesis Analysis

The synthesis of this compound has been described in a patent . The patent provides a process for preparing 1,4-diazaspiro[5.5]undecan-3-one and its analogues, which are useful in the preparation of pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) . The Canonical SMILES representation is: C1CCC2(CC1)CNC(=O)CN2 .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 369.8±35.0 °C at 760 mmHg . The compound has a topological polar surface area of 41.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Stereoselective Synthesis of Diaza-spiro[5.5]undecane Derivatives : A methodology for synthesizing diaza-spiro[5.5]undecane derivatives via cascade cyclization, employing double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones, has been developed. The structure of these derivatives, characterized by NMR and X-ray crystallography, often exhibits the cyclohexanone unit adopting a chair conformation, stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).

Synthesis of Novel Natural Product Inspired Scaffolds : Inspired by bioactive natural products, novel spiro scaffolds containing diaza-spiro[5.5]undecane structures were synthesized. These scaffolds, designed for ease of conversion to a lead generation library, were synthesized using robust methods, including ring-closing metathesis as a key step (Jenkins et al., 2009).

Synthesis of Spiro Compounds with Potential Pharmaceutical Applications : A series of spiro compounds with diaza-spiro[5.5]undecane structure were synthesized and characterized. These compounds, featuring 1,5-dioxaspiro[5.5]undecane-2,4-dione and its derivatives, were elucidated by X-ray single-crystal diffraction, showcasing their potential in pharmaceutical applications (Zeng et al., 2010).

Catalysis and Synthetic Utility

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 1,4-diaza-spiro[5.5]undecane derivatives, was developed. This method utilizes double Michael addition reactions, providing high yields and short reaction times. The crystal structure of the synthesized compounds indicates strong crystal packing driven by CAr–H⋯π, π–π stacking, and intermolecular hydrogen bonding interactions (Aggarwal et al., 2014).

Synthetic Studies towards Diaza-spiro[5.5]undecanes : Research efforts towards synthesizing diaza-spiro[5.5]undecanes from 1,3-dichloroacetone and solketal derivatives explored various synthetic approaches. Although the desired diaza-spiroketal framework was not achieved, the conditions led to unexpected yet valuable compounds, demonstrating the synthetic utility of diaza-spiro[5.5]undecane derivatives (Goubert et al., 2007).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is noted that this compound and its analogues are useful in the preparation of pharmaceutical compounds for the treatment of disorders involving abnormal cellular proliferation .

Pharmacokinetics

It is noted that the compound has good stability , which may influence its bioavailability and pharmacokinetic profile.

Action Environment

It is noted that the compound has good stability , which suggests that it may be resistant to various environmental conditions.

Biochemische Analyse

Biochemical Properties

The compound has a density of 1.1±0.1 g/cm3. The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

For instance, 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been reported to inhibit METTL3, a protein complex involved in RNA modifications, and reduce the m6A/A level of polyadenylated RNA in certain cell lines .

Eigenschaften

IUPAC Name |

1,4-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJTTZSJNTXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CNC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1547757-91-4 |

Source

|

| Record name | 1, 4-DIAZASPIRO [5.5]UNDECAN-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Methylpropyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358623.png)

![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)